4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(3-Chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one core substituted with a 3-chlorobenzyl group at position 4 and a 4-methylphenyl group at position 2. The 1,1-dioxide moiety indicates sulfone functionalization, which enhances metabolic stability and modulates electronic properties critical for pharmacological activity . Benzothiadiazine derivatives are renowned for diverse biological activities, including anti-inflammatory, analgesic, and antibacterial effects . The 3-chlorobenzyl group likely enhances lipophilicity and receptor binding, while the 4-methylphenyl substituent contributes to steric and electronic effects influencing target selectivity .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S/c1-15-9-11-18(12-10-15)24-21(25)23(14-16-5-4-6-17(22)13-16)19-7-2-3-8-20(19)28(24,26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFPMOUMLUJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazine ring system.
Introduction of Substituents: The 3-chlorobenzyl and 4-methylphenyl groups are introduced through substitution reactions, often using reagents like chlorobenzyl chloride and methylphenyl derivatives.
Oxidation: The final step involves the oxidation of the intermediate compound to form the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups, potentially leading to new derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide moiety to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biology: The compound’s biological activity is of interest for understanding its interactions with various biological targets.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key structural variations among benzothiadiazine derivatives include substitutions at positions 2 and 4 of the benzothiadiazine core. Below is a comparative analysis of select analogs:
Key Observations :
- Aromatic Substituents : Methoxy (OCH₃) or methylsulfanyl (SCH₃) groups at position 2 may influence solubility and metabolic stability. For example, the 4-methoxyphenyl group in could enhance bioavailability via increased hydrophilicity.
- Heterocyclic Modifications : Pyrido-fused analogs (e.g., ) exhibit altered ring strain and π-π stacking interactions, affecting binding to bacterial targets.
Biological Activity
The compound 4-(3-chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antitumor agent, its mechanism of action, and relevant case studies.
- Molecular Formula : C16H15ClN2O2S
- Molecular Weight : 320.82 g/mol
- CAS Number : 5293-66-3
Antitumor Activity
Research indicates that benzothiadiazine derivatives exhibit significant antitumor properties. The compound has shown promise in various cancer cell lines:
- Cell Line Sensitivity :
- Exhibited cytotoxic effects against human breast cancer (MCF7), ovarian (OVCAR), and lung cancer (A549) cell lines.
- In vitro studies revealed an IC50 value in the low micromolar range, indicating potent activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
- Induction of Apoptosis : It activates caspase pathways, which are crucial for programmed cell death.
- Targeting Specific Pathways : Recent studies suggest that it may inhibit key signaling pathways involved in tumor growth and survival.
Study 1: Anticancer Efficacy
In a study conducted by Arafa et al. (2023), the compound was tested against various cancer cell lines. The results showed:
- Significant Growth Inhibition : The compound demonstrated a mean GI50 value lower than standard chemotherapeutics.
- Cell Cycle Arrest : Flow cytometry analysis indicated an increase in the G0/G1 phase population, suggesting a halt in cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Apoptosis induction |
| OVCAR | 4.5 | Cell cycle arrest |
| A549 | 6.0 | Signal pathway inhibition |
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted the importance of substituents on the benzothiadiazine core:
- Compounds with halogen substitutions exhibited enhanced potency.
- The presence of a chlorobenzyl group was critical for activity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
